molecular formula C26H27BrN2O3 B11556460 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-butylphenoxy)acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B11556460
M. Wt: 495.4 g/mol
InChI Key: SDWXBIHAJHLLFC-OGLMXYFKSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in signal transduction and gene expression, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both bromophenyl and butylphenoxy groups

Properties

Molecular Formula

C26H27BrN2O3

Molecular Weight

495.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-(4-butylphenoxy)acetamide

InChI

InChI=1S/C26H27BrN2O3/c1-2-3-7-20-12-14-24(15-13-20)31-19-26(30)29-28-17-22-9-4-5-11-25(22)32-18-21-8-6-10-23(27)16-21/h4-6,8-17H,2-3,7,18-19H2,1H3,(H,29,30)/b28-17+

InChI Key

SDWXBIHAJHLLFC-OGLMXYFKSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC(=CC=C3)Br

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br

Origin of Product

United States

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